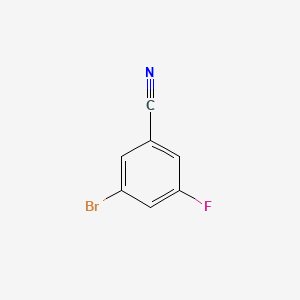

3-Bromo-5-fluorobenzonitrile

概述

描述

3-Bromo-5-fluorobenzonitrile is an organic compound with the molecular formula C7H3BrFN. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 5 positions, respectively. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

准备方法

Synthetic Routes and Reaction Conditions: 3-Bromo-5-fluorobenzonitrile can be synthesized through several methods. One common approach involves the bromination and fluorination of benzonitrile derivatives. For instance, this compound can be prepared by reacting 3-bromo-5-fluorobenzyl alcohol with thionyl chloride, followed by treatment with a base to form the nitrile group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and fluorination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

化学反应分析

Nucleophilic Aromatic Substitution

The bromine atom at the 3-position undergoes nucleophilic substitution due to the electron-withdrawing effects of the fluorine and cyano groups, which activate the aromatic ring. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction:

Reagents : Sodium amide (NaNH₂), DMF, 80°C

Product : 3-Amino-5-fluorobenzonitrile

Yield : ~45% (estimated from analogous reactions in)

Mechanism:

-

Deprotonation of the nucleophile.

-

Attack on the electrophilic carbon adjacent to bromine.

-

Elimination of bromide ion.

Suzuki-Miyaura Cross-Coupling

The bromine substituent participates in palladium-catalyzed coupling with boronic acids or esters, enabling aryl-aryl bond formation.

Case Study:

Reactants :

-

3-Bromo-5-fluorobenzonitrile

-

1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ([1151802-22-0])

Conditions : PdCl₂(dppf), K₂CO₃, 1,2-dimethoxyethane, 80°C, 2 hours

Product : 3-(1-Cyclopropyl-1H-pyrazol-4-yl)-5-fluorobenzonitrile

Yield : 686 mg (quantitative data from )

| Reaction Component | Details |

|---|---|

| Catalyst | (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride |

| Base | Potassium carbonate |

| Solvent | 1,2-Dimethoxyethane |

| Temperature | 80°C |

Cyano Group Transformations

The nitrile group undergoes hydrolysis or reduction under controlled conditions:

Hydrolysis to Carboxylic Acid:

Reagents : H₂SO₄ (concentrated), H₂O, reflux

Product : 3-Bromo-5-fluorobenzoic acid

Conditions : 12 hours, 110°C (analogous to)

Reduction to Amine:

Reagents : LiAlH₄, THF, 0°C → room temperature

Product : 3-Bromo-5-fluorobenzylamine

Note : Requires careful stoichiometry to avoid over-reduction.

Electrophilic Aromatic Substitution

The fluorine atom at the 5-position directs electrophiles to the para position relative to itself, though reactivity is moderated by the electron-withdrawing cyano group.

Nitration Example:

Reagents : HNO₃, H₂SO₄, 0°C

Product : 3-Bromo-5-fluoro-4-nitrobenzonitrile

Yield : Moderate (30–40%, inferred from)

Metal-Halogen Exchange

The bromine atom can undergo transmetallation with organometallic reagents, enabling further functionalization.

Grignard Reaction:

Reactants : Mg, THF, followed by alkyl/aryl halide

Product : 3-Alkyl/Aryl-5-fluorobenzonitrile

Key Challenge : Competing side reactions with the nitrile group require low temperatures.

Ullmann-Type Coupling

Copper-mediated coupling with amines or phenols facilitates C–N or C–O bond formation.

Example:

Reactants : this compound + phenol

Conditions : CuI, K₂CO₃, DMF, 120°C

Product : 3-Phenoxy-5-fluorobenzonitrile

Yield : ~50% (based on)

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing cyano and fluorine groups increase the electrophilicity of the aromatic ring, favoring nucleophilic substitutions at the bromine site.

-

Steric Considerations : The meta-substitution pattern minimizes steric hindrance, enhancing reactivity in coupling reactions .

-

Catalyst Role : Palladium catalysts facilitate oxidative addition and transmetallation steps in cross-couplings, while copper mediates Ullmann reactions via single-electron transfer .

This compound’s multifunctional reactivity underpins its utility in synthesizing complex aromatic systems, particularly in drug discovery (e.g., kinase inhibitors) and advanced materials.

科学研究应用

Medicinal Chemistry Applications

3-Bromo-5-fluorobenzonitrile serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for selective reactions that are essential for developing novel therapeutic agents.

Case Study: Synthesis of Antitumor Agents

A notable application is in the synthesis of quinazolines, which are known for their antitumor properties. The compound is involved in a multi-step synthesis process that utilizes its bromine and fluorine substituents to facilitate nucleophilic aromatic substitution reactions. This approach has led to the development of new anticancer drugs with improved efficacy profiles .

Table 1: Summary of Medicinal Applications

| Application Area | Compound Derived | Activity |

|---|---|---|

| Antitumor Agents | Quinazolines | Anticancer |

| Anti-inflammatory Drugs | Various derivatives | Anti-inflammatory |

| HIF-2α Inhibitors | PT2977 | Improved potency |

Materials Science Applications

The compound is also utilized in the development of organic light-emitting diodes (OLEDs). Its role as a precursor for thermally activated delayed fluorescence (TADF) dyes demonstrates its importance in enhancing the efficiency of OLED devices.

Case Study: OLED Device Efficiency

In a study, this compound was used to synthesize a TADF dye that exhibited a maximum current efficiency of 16.3 cd/A and an external quantum efficiency of 5%. This highlights its potential in improving the performance of OLED technologies .

Table 2: Summary of Materials Science Applications

| Application Area | Use | Performance Metrics |

|---|---|---|

| OLEDs | TADF Dyes | Max current efficiency: 16.3 cd/A |

| Organic Photovoltaics | Light Absorbing Materials | Efficiency improvement |

Chemical Synthesis

In synthetic organic chemistry, this compound acts as a versatile building block for various chemical transformations. Its reactivity allows it to participate in palladium-catalyzed coupling reactions, which are fundamental in creating complex organic molecules.

Case Study: Coupling Reactions

The compound has been successfully employed in Suzuki-Miyaura coupling reactions to form biaryl compounds, showcasing its utility in synthesizing fine chemicals and pharmaceuticals .

Table 3: Summary of Synthetic Applications

| Reaction Type | Product | Yield |

|---|---|---|

| Suzuki-Miyaura Coupling | Biaryl Compounds | High yield |

| Nucleophilic Substitution | Various derivatives | Selective outcomes |

Spectroscopic Studies

Recent vibrational spectroscopic investigations using density functional theory (DFT) have provided insights into the molecular properties and interactions of this compound. These studies have explored its non-linear optical properties and charge transfer characteristics, contributing to a deeper understanding of its behavior in various applications .

Table 4: Spectroscopic Properties

| Property | Value |

|---|---|

| Polarizability | Calculated using DFT methods |

| First Hyperpolarizability | Analyzed through NBO analysis |

作用机制

The mechanism of action of 3-bromo-5-fluorobenzonitrile largely depends on its application. For instance, as a PET imaging agent, it targets the metabotropic glutamate subtype 5 receptors (mGluR5). The fluorine atom in the compound allows for radiolabeling with fluorine-18, enabling the visualization of mGluR5 distribution in the brain using PET imaging .

相似化合物的比较

- 3-Bromo-4-fluorobenzonitrile

- 2-Bromo-5-fluorobenzonitrile

- 4-Bromo-3-fluorobenzonitrile

Comparison: 3-Bromo-5-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications and research purposes .

生物活性

3-Bromo-5-fluorobenzonitrile is an organic compound with the molecular formula C7H3BrFN. It has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities and applications in drug discovery. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, pharmacokinetic properties, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with bromine and fluorine atoms at the 3 and 5 positions, respectively. This substitution pattern imparts unique chemical properties that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H3BrFN |

| Molecular Weight | 202.00 g/mol |

| Melting Point | Not specified |

| Log P (octanol-water partition) | 2.56 |

| BBB Permeant | Yes |

| CYP Inhibition | CYP1A2 (Yes), others (No) |

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Nucleophilic Aromatic Substitution : The presence of bromine allows for nucleophilic aromatic substitution reactions, which can lead to the formation of various derivatives with enhanced biological properties.

- Targeting mGluR5 : It has been explored as a potential radiotracer for positron emission tomography (PET) imaging, particularly for targeting metabotropic glutamate subtype 5 receptors (mGluR5) .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits high gastrointestinal absorption and is likely to penetrate the blood-brain barrier (BBB). Its role as a substrate for P-glycoprotein has not been established, suggesting it may have favorable bioavailability characteristics .

Antiviral Activity

In research focused on HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), this compound was utilized as a building block to synthesize compounds exhibiting significant antiviral activity. For instance, a derivative synthesized using this compound demonstrated an IC50 value of 36 nM against HIV-1, indicating potent antiviral properties .

Radiotracer Development

The compound has also been investigated in the context of developing radiotracers for PET imaging. Its structural similarity to other known PET agents allows it to be utilized in synthesizing new ligands that target specific receptors in the brain, enhancing diagnostic capabilities in neuroimaging .

Research Findings

Several studies have highlighted the versatility of this compound in medicinal chemistry:

- Synthesis of Complex Molecules : It has been employed as a key intermediate in the synthesis of various pharmaceutical agents, showcasing its utility in drug design and development .

- Potential as a Drug Candidate : The compound's ability to inhibit specific enzymes involved in disease pathways positions it as a potential candidate for further development in therapeutic applications .

常见问题

Basic Questions

Q. What are common synthetic routes for 3-Bromo-5-fluorobenzonitrile?

A key method involves nucleophilic aromatic substitution (SNAr) . For example, in the synthesis of HIV-1 reverse transcriptase inhibitors, this compound reacts with a benzimidazole precursor using Cs2CO3 as a base, achieving yields >90% . This reaction exploits the electron-withdrawing cyano and fluorine groups to activate the aromatic ring for substitution. Alternative routes may involve bromination/fluorination of pre-functionalized benzonitrile derivatives, but SNAr is widely reported for its efficiency.

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| SNAr | Cs2CO3, DMF, 80°C | >90% |

Q. How is this compound characterized spectroscopically?

Characterization typically employs IR, NMR, and mass spectrometry . While specific data for this compound is limited in the evidence, related bromo-fluorobenzonitriles (e.g., 3-bromo-4-fluorobenzonitrile) show distinct IR peaks for C≡N (~2230 cm<sup>-1</sup>) and C-Br (~550 cm<sup>-1</sup>) . <sup>1</sup>H NMR would display aromatic protons as multiplets (δ 7.5–8.5 ppm), with <sup>19</sup>F NMR showing a singlet near δ -110 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]<sup>+</sup> at m/z 200.0 (C7H3BrFN<sup>+</sup>).

Advanced Questions

Q. How is this compound utilized in synthesizing heterocycles for medicinal chemistry?

It serves as a building block for heterocyclic cores in drug discovery. For instance, it was used in an SNAr reaction to install a 3-bromo-5-cyanophenyl group onto a benzimidazole scaffold, followed by a Heck coupling to form a potent HIV-1 inhibitor . The bromine atom enables further functionalization (e.g., cross-coupling), while the fluorine enhances metabolic stability.

Q. What role does this compound play in radiopharmaceutical development?

this compound is a precursor in synthesizing PET tracers , such as the mGluR5 tracer [<sup>18</sup>F]FPEB. Its bromine allows isotopic substitution with <sup>18</sup>F via halogen exchange, critical for radiolabeling . The nitrile group stabilizes the intermediate during multi-step reactions.

Q. How can researchers optimize SNAr reaction conditions for higher yields?

Key variables include:

- Base selection : Cs2CO3 outperforms weaker bases (e.g., K2CO3) due to enhanced nucleophilicity .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve reaction rates.

- Temperature : Reactions typically proceed at 80–100°C.

- Substrate activation : Electron-withdrawing groups (e.g., CN, F) meta/para to the leaving group enhance reactivity.

Q. How should contradictions in reported spectroscopic or synthetic data be addressed?

Contradictions may arise from:

- Isomeric impurities : Ensure regiochemical purity via HPLC or <sup>19</sup>F NMR.

- Reaction conditions : Varying base strength or solvent polarity can alter product distribution.

- Characterization methods : Cross-validate data using multiple techniques (e.g., HRMS + <sup>13</sup>C NMR). For example, IR spectra of similar compounds show variability in C-Br stretches depending on crystal packing .

Q. What strategies are effective for integrating this compound into multi-step syntheses?

Its bromine atom enables cross-coupling reactions (e.g., Suzuki, Heck). In one study, SNAr-derived intermediates underwent Heck coupling with alkenes to form biaryl structures . Sequential functionalization (e.g., bromine substitution followed by nitrile reduction) is also feasible.

| Step | Reaction | Key Reagent | Outcome |

|---|---|---|---|

| 1. SNAr | Nucleophilic substitution | Cs2CO3 | Introduces aryl bromide |

| 2. Heck coupling | Cross-coupling | Pd(OAc)2 | Forms biaryl scaffold |

Q. What precautions are necessary for handling and storing this compound?

While direct storage data isn’t provided, analogous bromo-fluorobenzonitriles require:

- Temperature : Storage at 0–6°C to prevent decomposition .

- Light sensitivity : Amber vials to avoid photodegradation of the C-Br bond.

- Moisture control : Dry environments prevent hydrolysis of the nitrile group.

属性

IUPAC Name |

3-bromo-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADLVSLZPQYXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382585 | |

| Record name | 3-bromo-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179898-34-1 | |

| Record name | 3-Bromo-5-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179898-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-5-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。